3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide
Description
This compound belongs to the isoxazole carboxamide class, characterized by a 3-(2-chlorophenyl)-5-methylisoxazole core linked via a carboxamide bridge to a 2-oxoindolin-5-yl moiety. The 2-oxoindolin group introduces hydrogen-bonding capabilities and structural rigidity, which may enhance target binding specificity compared to simpler aromatic substituents .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c1-10-17(18(23-26-10)13-4-2-3-5-14(13)20)19(25)21-12-6-7-15-11(8-12)9-16(24)22-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBFQIZMGOSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)NC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide typically involves several key steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Indolinone Moiety: The indolinone group is typically attached via an amide bond formation, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the carbonyl groups, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties. Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study investigated a series of isoxazole derivatives, including those related to 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide, for their cytotoxic effects against human cancer cells such as:
- Colorectal carcinoma (HCT-116)
- Breast adenocarcinoma (MCF-7)
- Liver carcinoma (HepG2)
- Lung carcinoma (A549)
The results showed that certain derivatives displayed good to excellent antitumor activity, with IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin, indicating their potential as effective anticancer agents .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
Enzymatic Assays
Research has demonstrated that isoxazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer. For instance, some compounds exhibited IC50 values ranging from 0.66 to 2.04 μM for COX-II inhibition, showcasing their potential as anti-inflammatory agents .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity.
Synthetic Pathways
- Molecular Hybridization : This approach combines different pharmacophores to create new compounds with improved efficacy.
- Multicomponent Reactions : These reactions facilitate the rapid synthesis of complex molecules, including isoxazoles, which can lead to the discovery of novel therapeutic agents .
Broader Biological Activities
Beyond anticancer properties, research suggests that this compound may have applications in other therapeutic areas due to its diverse biological activities.
Antiviral Potential
Recent studies have indicated that certain isoxazole derivatives demonstrate antiviral activity against various pathogens, suggesting a broader application in infectious disease treatment .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Cytotoxic effects against cancer cell lines | Significant inhibition compared to doxorubicin |
| Enzyme Inhibition | Inhibition of COX enzymes | IC50 values between 0.66 and 2.04 μM |
| Synthesis Methods | Molecular hybridization and multicomponent reactions | Effective pathways for creating novel compounds |
| Antiviral Activity | Potential activity against viral pathogens | Promising results in preliminary studies |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
Pharmacokinetic and ADME Properties
- The 2-oxoindolin moiety may counteract this via polar interactions .
- Metabolic Stability : Thiazole-containing derivatives () exhibit longer half-lives due to resistance to cytochrome P450 oxidation, whereas chromenyl derivatives (SI51) may be more susceptible to glucuronidation .
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from isoxazole and indole derivatives, which are known for their bioactive properties. The synthetic route often includes:
- Formation of Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introduction of the chlorophenyl and carboxamide groups via nucleophilic substitutions.
- Purification : The final product is purified using crystallization or chromatography techniques.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including Hep3B liver cancer cells. Notably, it has been observed to induce apoptosis in these cells while reducing necrosis rates, suggesting a shift towards programmed cell death rather than uncontrolled cell death .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 1829.33 | Induction of apoptosis |
| A549 (Lung) | 21.3 | Cell cycle arrest in G2/M phase |
| MCF-7 (Breast) | 28.3 | Inhibition of proliferation |
Immunomodulatory Effects
In addition to its anticancer properties, this compound has shown immunomodulatory effects. It can modulate immune responses by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in response to phytohemagglutinin (PHA). This suggests potential applications in treating autoimmune diseases or conditions where immune modulation is beneficial .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound enhances the expression of pro-apoptotic markers such as caspases and Fas, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : It causes delays in the G2/M phase of the cell cycle, effectively halting cancer cell division and proliferation .
- Cytokine Modulation : The compound may also affect cytokine production, influencing inflammatory responses and immune activation .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with the compound resulted in a significant reduction in alpha-fetoprotein secretion from Hep3B cells, indicating its potential as an anticancer agent .
- Immunosuppressive Activity : Another study highlighted its ability to suppress PHA-induced PBMC proliferation, suggesting a role in managing hyperactive immune responses .
Q & A
Advanced Research Question
- Catalyst Screening : Replace NaOAc with DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Solvent Optimization : Use DMF instead of AcOH for higher solubility of the indolinone moiety .
- Byproduct Analysis : Monitor unreacted acid chloride via TLC (Rf = 0.7 in hexane:EtOAc 1:4) and quench with aqueous NaHCO₃ .
Q. Example Workflow :
Reflux acid chloride and amine in DMF at 80°C for 2 h.
Purify via column chromatography (hexane:EtOAc gradient).
Validate purity by HPLC (≥95% by area) .
What computational strategies predict the compound's binding affinity?
Advanced Research Question
Q. Key Parameter :
How to resolve contradictions between spectroscopic data and crystallographic results?
Advanced Research Question
Discrepancies (e.g., NH stretching in IR vs. absence in X-ray) arise from dynamic vs. static structures:
Dynamic Effects : Solution-state NMR detects NH tautomerism, while X-ray captures a single conformation .
Hydrogen Bonding : Intra-molecular N–H···O bonds (2.8–3.1 Å) stabilize specific conformations in crystals .
Validation : Compare experimental IR/NMR with DFT-simulated spectra .
What are the challenges in establishing structure-activity relationships (SAR)?
Advanced Research Question
- Variable Substitutions : The 2-chlorophenyl group may sterically hinder target binding compared to 4-CF₃ derivatives .
- Solubility Limitations : High logP (predicted ~3.5) reduces bioavailability; introduce polar groups (e.g., -OH) on indolinone .
- In Vitro Testing : Use rheumatoid arthritis synovial fibroblast (RASF) assays to quantify TNF-α suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
